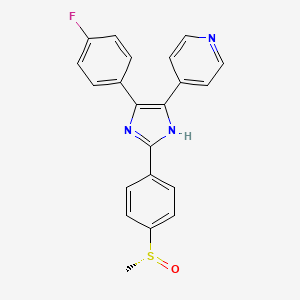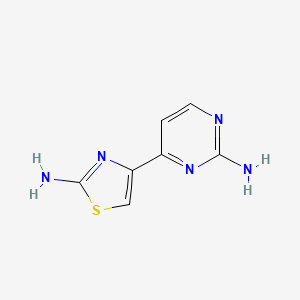![molecular formula C19H14FNO4S B10757017 3-{[(3-Fluoro-3'-Methoxybiphenyl-4-Yl)amino]carbonyl}thiophene-2-Carboxylic Acid](/img/structure/B10757017.png)
3-{[(3-Fluoro-3'-Methoxybiphenyl-4-Yl)amino]carbonyl}thiophene-2-Carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(3-Fluoro-3’-Methoxybiphenyl-4-Yl)amino]carbonyl}thiophene-2-Carboxylic Acid is an organic compound belonging to the class of aromatic anilides. These compounds contain an anilide group where the carboxamide group is substituted with an aromatic group. The compound has a molecular formula of C19H14FNO4S and a molecular weight of 371.38 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Fluoro-3’-Methoxybiphenyl-4-Yl)amino]carbonyl}thiophene-2-Carboxylic Acid typically involves multiple steps:
Formation of the Biphenyl Intermediate: The initial step involves the synthesis of the biphenyl intermediate, which is achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.
Introduction of the Fluoro and Methoxy Groups: The fluoro and methoxy groups are introduced via electrophilic aromatic substitution reactions.
Formation of the Anilide Group: The anilide group is formed by reacting the biphenyl intermediate with an appropriate amine under amide bond-forming conditions.
Thiophene Carboxylic Acid Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted biphenyl and thiophene derivatives.
Applications De Recherche Scientifique
3-{[(3-Fluoro-3’-Methoxybiphenyl-4-Yl)amino]carbonyl}thiophene-2-Carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mécanisme D'action
The compound exerts its effects primarily through inhibition of dihydroorotate dehydrogenase, an enzyme that catalyzes the rate-limiting step of de novo pyrimidine biosynthesis. By inhibiting this enzyme, the compound can exert immunosuppressant and antiproliferative effects, making it a potential candidate for the treatment of hyperproliferative and inflammatory diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{[(3-Fluoro-4-Methoxybiphenyl-4-Yl)amino]carbonyl}thiophene-2-Carboxylic Acid: Similar structure but with a different position of the methoxy group.
3-{[(3-Chloro-3’-Methoxybiphenyl-4-Yl)amino]carbonyl}thiophene-2-Carboxylic Acid: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
The unique combination of the fluoro and methoxy groups in 3-{[(3-Fluoro-3’-Methoxybiphenyl-4-Yl)amino]carbonyl}thiophene-2-Carboxylic Acid contributes to its specific binding affinity and inhibitory activity towards dihydroorotate dehydrogenase, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C19H14FNO4S |
|---|---|
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
3-[[2-fluoro-4-(3-methoxyphenyl)phenyl]carbamoyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C19H14FNO4S/c1-25-13-4-2-3-11(9-13)12-5-6-16(15(20)10-12)21-18(22)14-7-8-26-17(14)19(23)24/h2-10H,1H3,(H,21,22)(H,23,24) |
Clé InChI |
GIUMGVUBDBDTDX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(SC=C3)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-Bromo-N-[8-(Hydroxyamino)-8-Oxooctanoyl]-L-Phenylalaninate](/img/structure/B10756938.png)
![6-Amino-2-[(1-Naphthylmethyl)amino]-3,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One](/img/structure/B10756939.png)
![6-Amino-2-Methyl-1,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One](/img/structure/B10756941.png)
![6-(4-{(1S,2S)-2-Amino-1-[(dimethylamino)carbonyl]-3-[(3S)-3-fluoropyrrolidin-1-YL]-3-oxopropyl}phenyl)-1H-[1,2,4]triazolo[1,5-A]pyridin-4-ium](/img/structure/B10756955.png)


phosphoryl-2-Benzylpropanoyl}-L-Phenylalanine](/img/structure/B10756967.png)
![2-[4-(3-Methyl-1h-Pyrazol-4-Yl)phenyl]ethanamine](/img/structure/B10756974.png)
![(2S)-1-methyl-2-[(2S,4R)-2-methyl-4-phenylpentyl]piperidine](/img/structure/B10756985.png)
![N-[3-(2-fluoroethoxy)phenyl]-N'-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-6-yl)butanediamide](/img/structure/B10756995.png)
![1-{2-[(4-Chlorophenyl)amino]-2-oxoethyl}-N-(1-isopropylpiperidin-4-YL)-1H-indole-2-carboxamide](/img/structure/B10757001.png)
![3-({[3,5-Difluoro-3'-(Trifluoromethoxy)biphenyl-4-Yl]amino}carbonyl)thiophene-2-Carboxylic Acid](/img/structure/B10757013.png)
![(1S)-2-oxo-1-phenyl-2-[(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)amino]ethyl acetate](/img/structure/B10757014.png)
![N-[4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-3-fluoro-](/img/structure/B10757015.png)
